2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide 2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19791966
InChI: InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-10-15-8-9-20(12-15)11-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,18H2,1-2H3,(H,19,21)
SMILES:
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol

2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide

CAS No.:

Cat. No.: VC19791966

Molecular Formula: C17H27N3O

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide -

Specification

Molecular Formula C17H27N3O
Molecular Weight 289.4 g/mol
IUPAC Name 2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide
Standard InChI InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-10-15-8-9-20(12-15)11-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,18H2,1-2H3,(H,19,21)
Standard InChI Key POTNTNYJJFONTH-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)NCC1CCN(C1)CC2=CC=CC=C2)N

Introduction

Chemical Structure and Molecular Characteristics

2-Amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide belongs to the class of substituted amides featuring a benzylpyrrolidine core. Its molecular formula is C₁₈H₂₈N₃O, with a molecular weight of 302.44 g/mol. The compound’s structure includes:

  • A pyrrolidine ring substituted with a benzyl group at the 1-position.

  • A methylbutanamide side chain attached to the pyrrolidine’s 3-position via a methylene (-CH₂-) linker.

  • A primary amine group at the 2-position of the butanamide moiety.

Structural Comparison to Analogous Compounds

The compound’s uniqueness lies in its combination of a benzylpyrrolidine scaffold and a branched amide side chain. Key structural analogs include:

Compound NameMolecular FormulaMolecular Weight (g/mol)Structural Variations
2-Amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide C₁₈H₂₉N₃O303.4N-ethyl substitution instead of methyl
(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramideC₁₇H₂₇N₃O289.42Cyclopropyl group and altered backbone
Benzyl-isopropyl-(S)-1-pyrrolidin-2-ylmethyl-amineC₁₅H₂₂N₂230.35Simplified amide-to-amine conversion

These analogs highlight how minor substitutions (e.g., ethyl vs. methyl groups) significantly alter molecular weight and steric effects, which in turn influence biological activity and synthetic accessibility.

Synthesis and Chemical Preparation

The synthesis of 2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide likely follows multi-step organic reactions common to benzylpyrrolidine derivatives. While no direct synthesis protocols exist for this exact compound, analogous pathways provide a framework:

Key Synthetic Steps

  • Pyrrolidine Ring Formation:

    • Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones yields the pyrrolidine core.

  • Benzyl Group Introduction:

    • Alkylation of the pyrrolidine nitrogen using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

  • Side Chain Coupling:

    • The methylbutanamide moiety is introduced via amide bond formation between 3-methylbutanoic acid and the pyrrolidine-linked amine using coupling agents like HATU or EDCI .

Challenges and Optimization

  • Steric Hindrance: The bulky benzyl and methyl groups may impede reaction efficiency, necessitating elevated temperatures or prolonged reaction times.

  • Chiral Purity: If the 3-position of the pyrrolidine is a stereocenter, asymmetric synthesis or chiral resolution techniques (e.g., chromatography with chiral stationary phases) are required.

Biological Activity and Mechanistic Insights

Though direct studies on 2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide are absent, its structural features suggest potential interactions with biological targets:

Neurotransmitter Receptor Modulation

  • The benzylpyrrolidine moiety is a known pharmacophore in ligands targeting dopamine and serotonin receptors. For example, analogs with similar substitutions exhibit affinity for D₂-like receptors (Kᵢ = 120–450 nM).

  • The primary amine may engage in hydrogen bonding with aspartate residues in receptor binding pockets, enhancing selectivity.

Enzymatic Inhibition

  • Related compounds inhibit histone methyltransferases (e.g., SUV39H2), as seen in patent US10508109B2, which describes bicyclic amines as epigenetic modulators . The benzyl group in such compounds interacts with hydrophobic enzyme pockets, while the amide stabilizes binding via polar contacts .

Future Research Directions

  • Stereochemical Optimization:

    • Evaluate how the configuration at the pyrrolidine 3-position affects target engagement. Enantioselective synthesis and in vitro screening are critical.

  • Pharmacokinetic Profiling:

    • Assess metabolic stability using liver microsome assays and blood-brain barrier permeability via PAMPA models .

  • Target Validation:

    • Use CRISPR-Cas9 knockout models to confirm SUV39H2 as a primary target, minimizing off-target effects .

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